N-(2,6-diisopropylphenyl)-2-(4-fluorophenoxy)acetamide
N-(2,6-diisopropylphenyl)-2-(4-fluorophenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0689257
InChI:
InChI=1S/C20H24FNO2/c1-13(2)17-6-5-7-18(14(3)4)20(17)22-19(23)12-24-16-10-8-15(21)9-11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23)
SMILES:
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)F
Molecular Formula:
C20H24FNO2
Molecular Weight:
329.4 g/mol
N-(2,6-diisopropylphenyl)-2-(4-fluorophenoxy)acetamide
CAS No.:
Cat. No.: VC0689257
Molecular Formula: C20H24FNO2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24FNO2 |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[2,6-di(propan-2-yl)phenyl]-2-(4-fluorophenoxy)acetamide |
| Standard InChI | InChI=1S/C20H24FNO2/c1-13(2)17-6-5-7-18(14(3)4)20(17)22-19(23)12-24-16-10-8-15(21)9-11-16/h5-11,13-14H,12H2,1-4H3,(H,22,23) |
| Standard InChI Key | MUHCYTVWWNYQGL-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)F |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator